N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a benzodioxole moiety via a thioacetamide linker. The thioacetamide bridge (-S-CH2-CO-NH-) may enhance binding affinity through sulfur-mediated interactions with biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c28-18(22-9-15-6-7-16-17(8-15)30-13-29-16)11-31-21-19-20(23-12-24-21)27(26-25-19)10-14-4-2-1-3-5-14/h1-8,12H,9-11,13H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAVALAWOGPRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and triazolopyrimidine intermediates, followed by their coupling through a thioacetamide linkage. Common reagents used in these reactions include various halogenating agents, nucleophiles, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thioacetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and pyrimidine rings exhibit promising anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary studies have shown that it exhibits inhibitory effects against various bacterial strains.
- Mechanism of Action : The antimicrobial effect may be attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis.
- Case Study : A study reported that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
Neuroprotective Effects
Emerging research suggests that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may possess neuroprotective properties.
- Mechanism of Action : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
- Case Study : In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal damage .
Summary of Research Findings
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Reduced viability in breast and lung cancer cells |
| Antimicrobial | Disrupts bacterial cell wall synthesis | Significant activity against Staphylococcus aureus |
| Neuroprotective | Reduces oxidative stress and inflammation | Improved cognitive function in neurodegenerative models |
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Features of Comparable Heterocyclic Compounds
Key Structural and Functional Differences
Core Heterocycles :
- The target compound’s triazolo[4,5-d]pyrimidine core distinguishes it from thiazolo[3,2-a]pyrimidine (11a,b) and pyrimido[2,1-b]quinazoline (12) in . The triazole ring may confer enhanced metabolic stability compared to thiazole or quinazoline derivatives .
- Compounds in (benzo[b][1,4]oxazin ) and (thiazolo[4,5-d]pyrimidine ) lack the triazole moiety but share fused heterocyclic systems, which are critical for π-π stacking interactions in target binding .
The thioacetamide linker (-S-CH2-CO-NH-) in the target compound contrasts with the nitrile (-CN) groups in 11a,b and 12, which are electron-withdrawing and may reduce bioavailability .
Synthetic Efficiency: Yields for thiazolo-pyrimidine derivatives (11a,b: 68%) exceed those of pyrimido-quinazoline (12: 57%), likely due to milder reaction conditions .
Spectroscopic Signatures :
- IR spectra for compounds 11a,b and 12 show distinct NH (3,400–3,200 cm⁻¹) and CN (2,200 cm⁻¹) stretches, whereas the target compound’s thioacetamide would exhibit characteristic C=O (~1,700 cm⁻¹) and S-C/N-H vibrations .
Pharmacological Implications (Inferred)
- Thiazolo-pyrimidines (11a,b, 19) and oxadiazole-containing compounds (7a-c) are often associated with antimicrobial and anti-inflammatory activities, suggesting the target compound could share these properties .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 863452-96-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 434.5 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a triazolopyrimidine derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 863452-96-4 |
| Molecular Formula | C21H18N6O3S |
| Molecular Weight | 434.5 g/mol |
Antifungal Activity
Compounds derived from triazoles are recognized for their antifungal properties. A study demonstrated that related triazole derivatives exhibited strong activity against fungal pathogens like Candida albicans . The presence of the triazolopyrimidine moiety in this compound may contribute to similar antifungal effects.
Anticancer Activity
The anticancer potential of compounds containing the benzo[d][1,3]dioxole scaffold has been documented in various studies. For example, certain derivatives have shown cytotoxic effects against cancer cell lines such as HeLa and MCF-7 . The mechanism often involves the induction of apoptosis and cell cycle arrest. While direct studies on this compound are lacking, its structural characteristics align with known anticancer agents.
Case Studies
Several case studies highlight the biological activity of compounds structurally related to this compound:
- Triazolo-Pyrimidine Derivatives : A study evaluated a series of triazolo-pyrimidine derivatives for their anticancer effects. Results indicated that these compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction .
- Benzodioxole Compounds : Another research explored benzodioxole derivatives' antibacterial and antifungal activities. Compounds showed promising results against resistant bacterial strains and fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
